(R)-2-(3-Methylbenzyl)pyrrolidine-2-carboxylic acid hydrochloride
CAS No.: 1217840-70-4
Cat. No.: VC3252258
Molecular Formula: C13H18ClNO2
Molecular Weight: 255.74 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1217840-70-4 |
|---|---|
| Molecular Formula | C13H18ClNO2 |
| Molecular Weight | 255.74 g/mol |
| IUPAC Name | (2R)-2-[(3-methylphenyl)methyl]pyrrolidine-2-carboxylic acid;hydrochloride |
| Standard InChI | InChI=1S/C13H17NO2.ClH/c1-10-4-2-5-11(8-10)9-13(12(15)16)6-3-7-14-13;/h2,4-5,8,14H,3,6-7,9H2,1H3,(H,15,16);1H/t13-;/m1./s1 |
| Standard InChI Key | KQCQAZNHHLXULF-BTQNPOSSSA-N |
| Isomeric SMILES | CC1=CC(=CC=C1)C[C@]2(CCCN2)C(=O)O.Cl |
| SMILES | CC1=CC(=CC=C1)CC2(CCCN2)C(=O)O.Cl |
| Canonical SMILES | CC1=CC(=CC=C1)CC2(CCCN2)C(=O)O.Cl |
Introduction
(R)-2-(3-Methylbenzyl)pyrrolidine-2-carboxylic acid hydrochloride is a chiral compound with the CAS number 1217840-70-4. It is a derivative of pyrrolidine, a five-membered ring structure that is commonly found in various biologically active compounds. This compound is of interest in pharmaceutical research due to its potential applications in drug development.
Synthesis and Manufacturing
The synthesis of (R)-2-(3-Methylbenzyl)pyrrolidine-2-carboxylic acid hydrochloride typically involves asymmetric synthesis techniques to achieve the desired chiral center. Companies like BLD Pharmatech Ltd. specialize in the production of such chiral compounds, utilizing advanced R&D facilities for their development and manufacturing .
Potential Applications
While specific applications of (R)-2-(3-Methylbenzyl)pyrrolidine-2-carboxylic acid hydrochloride are not extensively documented, compounds with similar structures are often explored for their biological activities. These include potential roles in neurological disorders, pain management, and as intermediates in the synthesis of more complex pharmaceuticals.
Research Challenges and Future Directions
Further research is needed to fully explore the potential therapeutic applications of this compound. This includes detailed structure-activity relationship (SAR) studies and biological assays to determine its efficacy and safety.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume